molecular formula C14H15BrN2 B1411925 [(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine CAS No. 1775695-54-9

[(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine

Cat. No. B1411925
CAS RN: 1775695-54-9
M. Wt: 291.19 g/mol
InChI Key: YEUMDZFDFWWZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “(5-Bromopyridin-3-yl)methylamine” is C7H9BrN2. It has an average mass of 201.064 Da and a monoisotopic mass of 199.994904 Da .


Physical And Chemical Properties Analysis

“(5-Bromopyridin-3-yl)methylamine” has a density of 1.4±0.1 g/cm3, a boiling point of 251.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 106.2±23.2 °C .

Scientific Research Applications

I have conducted a search for the scientific research applications of “(5-Bromopyridin-3-yl)methylamine”, but it appears that the information available is quite limited. Below is a detailed section on one of its applications in the field of medicinal chemistry:

Medicinal Chemistry: Potential Treatment for Type II Diabetes Mellitus

This compound has been studied for its potential use in treating type II diabetes mellitus. Researchers have synthesized novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds, which have shown promising results in vitro against yeast α-glucosidase, an enzyme involved in carbohydrate digestion. These compounds could potentially inhibit the enzyme more effectively than acarbose, a standard drug used to treat diabetes .

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-11(13-5-3-2-4-6-13)17-9-12-7-14(15)10-16-8-12/h2-8,10-11,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUMDZFDFWWZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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